molecular formula C23H26N4O4 B2442400 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 1797171-82-4

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No. B2442400
CAS RN: 1797171-82-4
M. Wt: 422.485
InChI Key: RKHFIHNKMFZXSH-UHFFFAOYSA-N
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Description

“N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide” is a chemical compound with the molecular formula C23H26N4O4 . It is available for purchase for research purposes.


Molecular Structure Analysis

The molecular structure of this compound involves a benzoxazole ring attached to a piperidine ring via a methylene bridge. The piperidine ring is substituted at the 4-position. The oxalamide moiety is attached to the piperidine ring and a 2-methoxy-5-methylphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C23H26N4O4) and its CID (76145752). More detailed properties such as melting point, boiling point, solubility, etc., are not available in the current literature .

Scientific Research Applications

Antibacterial Activity

The compound has been synthesized and evaluated for its antibacterial properties . It has shown promising activity against Staphylococcus aureus . The compound’s antibacterial activity makes it a potential candidate for the development of new antibacterial drugs.

Antifungal Activity

The compound has also been associated with antifungal activity . This suggests that it could be used in the development of antifungal medications.

Anticancer Activity

The compound has shown potential anticancer activity . It has been found to inhibit the growth of lung, breast, and colon cancer cells . This suggests that it could be used in cancer treatment research.

Antioxidant Activity

The compound has been tested for its antioxidant potential . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This makes the compound a potential candidate for the development of antioxidant drugs.

Antiprotozoal and Antibacterial Activity

The compound has shown promising antiprotozoal and antibacterial activities . This suggests that it could be used in the development of new drugs to treat protozoan infections and bacterial diseases.

Antihelmintic Activity

The compound has been associated with antihelmintic activity . Antihelmintic drugs are used to treat parasitic worm infections. This suggests that the compound could be used in the development of new antihelmintic drugs.

Anti-Inflammatory Activity

The compound has been associated with anti-inflammatory activity . This suggests that it could be used in the development of new anti-inflammatory drugs.

Antidiabetic Activity

The compound has been associated with antidiabetic activity . This suggests that it could be used in the development of new antidiabetic drugs.

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling and storing it .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, particularly given the activity of similar compounds toward GRK-2 and -5 . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-15-7-8-19(30-2)18(13-15)25-22(29)21(28)24-14-16-9-11-27(12-10-16)23-26-17-5-3-4-6-20(17)31-23/h3-8,13,16H,9-12,14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHFIHNKMFZXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

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